
4-methyl-N-(oxan-3-ylmethyl)-3-(tetrazol-1-yl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methyl-N-(oxan-3-ylmethyl)-3-(tetrazol-1-yl)aniline, also known as MTETA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas such as medicine, pharmacology, and biochemistry.
Mecanismo De Acción
4-methyl-N-(oxan-3-ylmethyl)-3-(tetrazol-1-yl)aniline exerts its pharmacological effects by inhibiting the activity of carbonic anhydrase, which is involved in the conversion of carbon dioxide to bicarbonate and protons. This inhibition leads to a decrease in the production of bicarbonate ions, resulting in a decrease in the acidity of body fluids. Additionally, 4-methyl-N-(oxan-3-ylmethyl)-3-(tetrazol-1-yl)aniline has been shown to interact with the GABA-A receptor, which is involved in the regulation of neurotransmission in the brain.
Biochemical and Physiological Effects:
4-methyl-N-(oxan-3-ylmethyl)-3-(tetrazol-1-yl)aniline has been shown to have a number of biochemical and physiological effects. It has been found to decrease the levels of certain inflammatory mediators such as interleukin-1β and tumor necrosis factor-α, indicating its potential as an anti-inflammatory agent. 4-methyl-N-(oxan-3-ylmethyl)-3-(tetrazol-1-yl)aniline has also been shown to increase the levels of the neurotransmitter GABA in the brain, leading to its potential as an anticonvulsant and anxiolytic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 4-methyl-N-(oxan-3-ylmethyl)-3-(tetrazol-1-yl)aniline is its relatively simple synthesis method, which makes it easily accessible for researchers. Additionally, its tetrazole ring makes it a promising candidate for the development of new drugs due to its inhibitory effect on carbonic anhydrase. However, one of the limitations of 4-methyl-N-(oxan-3-ylmethyl)-3-(tetrazol-1-yl)aniline is its potential toxicity, which may limit its use in certain applications.
Direcciones Futuras
There are several future directions for the research on 4-methyl-N-(oxan-3-ylmethyl)-3-(tetrazol-1-yl)aniline. One potential direction is the development of new drugs based on its inhibitory effect on carbonic anhydrase. Another potential direction is the investigation of its potential as an anticonvulsant and anxiolytic agent. Additionally, further studies are needed to explore its potential as an anti-inflammatory agent and to investigate its potential toxicity.
Métodos De Síntesis
4-methyl-N-(oxan-3-ylmethyl)-3-(tetrazol-1-yl)aniline can be synthesized through a multistep process involving the reaction of 4-methyl-3-nitroaniline with oxan-3-ylmethyl chloride, followed by the reduction of the resulting intermediate with palladium-carbon and hydrogen gas. The final product is obtained by reacting the intermediate with sodium azide and copper sulfate.
Aplicaciones Científicas De Investigación
4-methyl-N-(oxan-3-ylmethyl)-3-(tetrazol-1-yl)aniline has been extensively studied for its potential applications in the field of medicinal chemistry. Its tetrazole ring has been shown to have an inhibitory effect on the enzyme carbonic anhydrase, which is involved in various physiological processes such as respiration, acid-base balance, and ion transport. 4-methyl-N-(oxan-3-ylmethyl)-3-(tetrazol-1-yl)aniline has also been found to exhibit anticonvulsant, anti-inflammatory, and analgesic properties, making it a promising candidate for the development of new drugs.
Propiedades
IUPAC Name |
4-methyl-N-(oxan-3-ylmethyl)-3-(tetrazol-1-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O/c1-11-4-5-13(7-14(11)19-10-16-17-18-19)15-8-12-3-2-6-20-9-12/h4-5,7,10,12,15H,2-3,6,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWEBVJLEXCWGGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NCC2CCCOC2)N3C=NN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-(oxan-3-ylmethyl)-3-(tetrazol-1-yl)aniline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

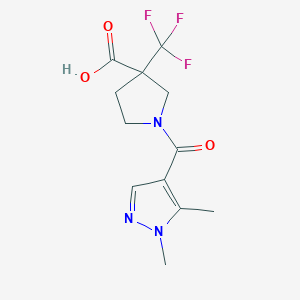
![1-[(3-Methylphenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B7577015.png)
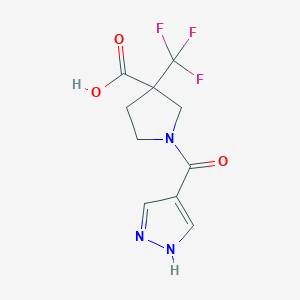
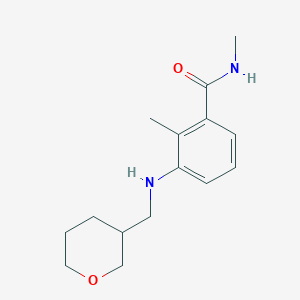
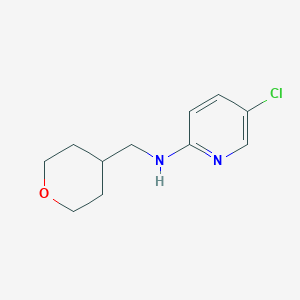
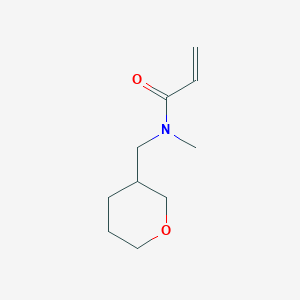
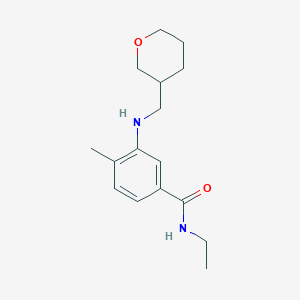
![2-[(5-Cyanopyridine-2-carbonyl)-methylamino]acetic acid](/img/structure/B7577061.png)
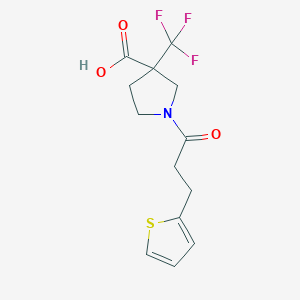
![(2S)-4-amino-2-[(5-fluoro-2-methylbenzoyl)amino]-4-oxobutanoic acid](/img/structure/B7577070.png)


![2-[1-(1H-indole-6-carbonyl)pyrrolidin-2-yl]acetic acid](/img/structure/B7577108.png)
![3-[1H-indole-6-carbonyl(propan-2-yl)amino]propanoic acid](/img/structure/B7577127.png)